![molecular formula C17H39NOSn B2681901 4-[(Tributylstannyl)methoxy]-1-butanamine CAS No. 1577233-75-0](/img/structure/B2681901.png)
4-[(Tributylstannyl)methoxy]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Tributylstannyl)methoxy]-1-butanamine is a useful research compound. Its molecular formula is C17H39NOSn and its molecular weight is 392.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis of Chiral Amines
4-((Tributylstannyl)methoxy)butan-1-amine is relevant in the synthesis of short-chain chiral amines, crucial for the chemical industry and as precursors for pharmaceuticals. The biocatalytic synthesis of these amines, such as through reductive amination using amine dehydrogenases, represents a significant advancement. This method offers a complement to chemical synthesis, providing moderate to high enantioselectivities and conversions up to 97.1%, highlighting its potential for scalable production of chiral amines and amino alcohols (Ducrot et al., 2021).
Ring-Opening Reactions and Synthesis of Homoallylic Amines
The compound also plays a role in the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates and their subsequent ring-opening reactions to produce homoallylic amines. These reactions, performed under specific conditions, highlight the versatility of 4-((Tributylstannyl)methoxy)butan-1-amine in synthetic organic chemistry, contributing to the development of new synthetic pathways and compounds (Shimizu et al., 2010).
Enhancing Lipase-Catalyzed N-Acylation
In the context of lipase-catalyzed kinetic resolutions, the use of related compounds has been demonstrated to significantly increase reaction rates in the aminolysis of certain substrates. This enhancement is attributed to specific interactions between the substrate and the enzyme, suggesting that derivatives of 4-((Tributylstannyl)methoxy)butan-1-amine could further optimize enzymatic reactions for the synthesis of enantiopure amines (Cammenberg et al., 2006).
Synthesis of C-Substituted Morpholines
The compound is integral to the development of Stannylamine Protocol (SnAP) reagents, facilitating the synthesis of C-substituted morpholines from aldehydes. This approach underscores the compound's role in enabling new synthetic routes for the construction of complex nitrogen-containing heterocycles, which are of significant interest in pharmaceutical research and development (Luescher et al., 2019).
Asymmetric Synthesis
The use of 4-((Tributylstannyl)methoxy)butan-1-amine in asymmetric synthesis, for example, in the production of (S)-3-amino-4-methoxy-butan-1-ol, demonstrates its utility in creating chiral molecules. Such molecules are crucial for the synthesis of active pharmaceutical ingredients (APIs) with high enantiomeric excess, which is fundamental for the efficacy and safety of pharmaceuticals (Mattei et al., 2011).
Eigenschaften
IUPAC Name |
4-(tributylstannylmethoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO.3C4H9.Sn/c1-7-5-3-2-4-6;3*1-3-4-2;/h1-6H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBCYWOPKHPXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NOSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
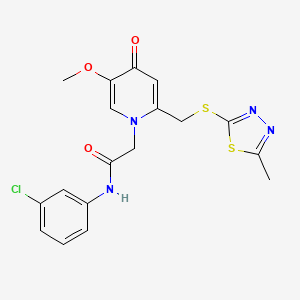
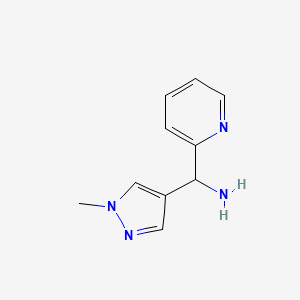
![1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2681822.png)
![4-methoxy-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2681823.png)
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2681825.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2681826.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2681830.png)
![PROP-2-EN-1-YL 5-(2,5-DIMETHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2681832.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2681833.png)
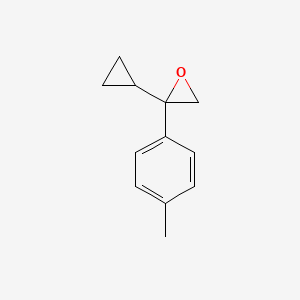
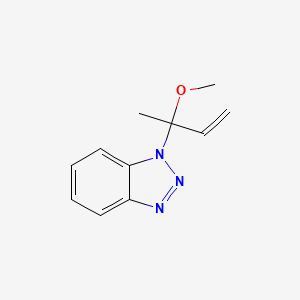
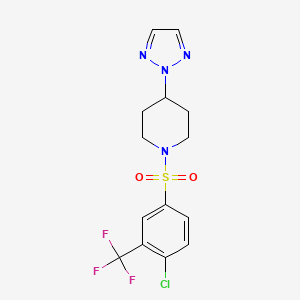
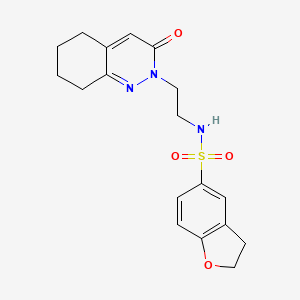
![4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2681841.png)
